3-[(2-Chlorobenzyl)oxy]-4-methoxybenzaldehyde
Description
3-[(2-Chlorobenzyl)oxy]-4-methoxybenzaldehyde (CAS: 1017778-22-1) is a benzaldehyde derivative featuring a 2-chlorobenzyloxy substituent at the 3-position and a methoxy group at the 4-position of the aromatic ring. Synthetically, it is typically prepared via nucleophilic substitution or coupling reactions, though specific protocols are proprietary or supplier-dependent (e.g., LEAP CHEM CO., LTD. lists it as a commercial intermediate) .
Properties
IUPAC Name |
3-[(2-chlorophenyl)methoxy]-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-18-14-7-6-11(9-17)8-15(14)19-10-12-4-2-3-5-13(12)16/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLWJAASTJIKBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395568 | |
| Record name | 3-[(2-chlorobenzyl)oxy]-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
341942-09-4 | |
| Record name | 3-[(2-chlorobenzyl)oxy]-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chlorobenzyl)oxy]-4-methoxybenzaldehyde can be achieved through several methods. One common approach involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chlorobenzyl)oxy]-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
Oxidation: 3-[(2-Chlorobenzyl)oxy]-4-methoxybenzoic acid.
Reduction: 3-[(2-Chlorobenzyl)oxy]-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2-Chlorobenzyl)oxy]-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-Chlorobenzyl)oxy]-4-methoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorobenzyl and methoxy groups may also contribute to its biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include:
- Substituent position on the benzyl group (e.g., 2-Cl vs. 4-Cl).
- Halogen type (Cl vs. F) and additional substituents (e.g., fluorine in 3-[(2-chloro-4-fluorobenzyl)oxy]-4-methoxybenzaldehyde).
- Alkoxy group modifications (methoxy vs. ethoxy).
Key Findings and Implications
Substituent Position Dictates Activity : The 2-chloro substitution in 3-[(2-Chlorobenzyl)oxy]-4-methoxybenzaldehyde confers distinct bioactivity compared to 4-chloro isomers, likely due to steric and electronic effects.
Halogen Choice Influences Selectivity : Chlorine enhances lipophilicity and binding affinity, while fluorine improves metabolic stability.
Commercial Relevance : The compound’s availability from suppliers like LEAP CHEM CO., LTD. underscores its utility as a building block in drug discovery .
Biological Activity
3-[(2-Chlorobenzyl)oxy]-4-methoxybenzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The empirical formula of this compound is C15H13ClO3, with a molecular weight of approximately 276.72 g/mol. It features a benzaldehyde functional group along with a chlorobenzyl ether and a methoxy group, contributing to its unique reactivity and biological activity.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Anticancer Properties : Studies have shown that compounds similar to this compound possess anticancer effects, particularly against specific cancer cell lines, such as HL-60 cells. These findings suggest potential therapeutic applications in cancer treatment.
- Enzyme Interaction : The compound has been studied for its interactions with various enzymes and receptors, indicating its role as a substrate in asymmetric synthesis. This property is crucial for producing enantiomerically pure compounds, which are important in pharmaceuticals.
The mechanism of action for this compound involves its interaction with biological targets, including enzymes and cellular pathways related to cancer proliferation. Its structural similarity to other bioactive compounds allows researchers to investigate its effects on cellular processes and signaling pathways involved in tumor growth and metastasis.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals distinct properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde | C15H13ClO3 | Similar structure but different substitution pattern |
| 4-Methoxybenzaldehyde | C8H8O3 | Lacks chlorobenzyl moiety; simpler structure |
| 2-Chloro-4-(benzyloxy)benzaldehyde | C14H11ClO2 | Different substituent; potential for similar reactivity |
This table highlights the unique combination of functional groups in this compound that confer distinct chemical reactivity and biological activity compared to its analogs.
Case Studies and Research Findings
- Anticancer Activity : A study investigating the cytotoxic effects of various derivatives showed that those containing halogen substituents exhibited enhanced activity against breast cancer cell lines such as MCF-7 and MDA-MB-231. The combination of these derivatives with established chemotherapeutics like doxorubicin resulted in synergistic effects, suggesting a promising avenue for future cancer therapies .
- Enzyme Inhibition : Research has demonstrated that certain derivatives of this compound can inhibit key enzymes involved in cancer metabolism, providing insights into their potential as therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
